molecular formula C18H16F3N3O3S2 B2603687 1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 946370-38-3

1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No. B2603687
CAS RN: 946370-38-3
M. Wt: 443.46
InChI Key: RODWBWPFKWGPQQ-UHFFFAOYSA-N
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Description

The compound “1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine” is a complex organic molecule. It is not widely described in the literature, but it is a laboratory chemical .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthetic Approaches

A variety of compounds bearing the 1,3,4-oxadiazole moiety, similar to the target compound, have been synthesized through multiple steps involving conversions of organic acids into esters, hydrazides, and ultimately to their respective 1,3,4-oxadiazole derivatives. These synthetic routes often involve intermediates such as bromomethyl phenyl sulfonyl piperidine, indicating a methodological relevance to the synthesis of the specified compound (Khalid et al., 2016).

Biological Activities

The synthesized compounds with 1,3,4-oxadiazole rings have been evaluated for various biological activities. For instance, compounds were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine their binding affinities and orientations within the active sites of human BChE protein, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Khalid et al., 2016).

Potential Therapeutic Applications

Anticancer Agents

Compounds incorporating the 1,3,4-oxadiazole and piperidine groups have been assessed for their anticancer potential. Some derivatives demonstrated promising anticancer activity, suggesting the potential of these compounds, including structures akin to the specified compound, in cancer therapy (Rehman et al., 2018).

Antibacterial Activity

Several studies have synthesized and evaluated the antibacterial activity of compounds featuring the 1,3,4-oxadiazole core. These compounds have shown moderate to significant activity against various bacterial strains, indicating their utility in developing new antibacterial agents (Iqbal et al., 2017).

Mechanism of Action

properties

IUPAC Name

5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-5-3-12(4-6-14)16-22-17(27-23-16)13-7-9-24(10-8-13)29(25,26)15-2-1-11-28-15/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODWBWPFKWGPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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